(Z)-4-(5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
“(Z)-4-(5-((3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid” is a thiazolidinone derivative characterized by a pyrazole-thiazolidinone hybrid scaffold. Its structure includes a (Z)-configured exocyclic double bond, a 3-fluoro-4-methylphenyl substituent on the pyrazole ring, and a butanoic acid side chain.
Properties
IUPAC Name |
4-[(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S2/c1-15-9-10-16(12-19(15)25)22-17(14-28(26-22)18-6-3-2-4-7-18)13-20-23(31)27(24(32)33-20)11-5-8-21(29)30/h2-4,6-7,9-10,12-14H,5,8,11H2,1H3,(H,29,30)/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUURAUUYKPZNZ-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623936-17-4 | |
| Record name | 4-((5Z)-5-{[3-(3-FLUORO-4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(Z)-4-(5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one.
Molecular Formula
Molecular Weight
Synthesis
The synthesis of this compound typically involves multi-component reactions that integrate various functional groups, including thiazolidine and pyrazole moieties. The synthetic routes often utilize starting materials such as 3-methyl-1-phenylpyrazol derivatives and thiazolidine precursors, leading to the formation of the desired product through condensation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazolidine structures. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study Findings :
-
Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against several cancer cell lines, including:
- HepG2 (liver cancer) : IC50 values ranging from 120 nM to 527 nM.
- MCF (breast cancer) : Selective activity with IC50 values around 580 nM.
- NUGC (gastric cancer) : Notably high activity with an IC50 of 60 nM.
- Structure–Activity Relationship (SAR) : The presence of electronegative groups such as fluorine and specific phenyl substituents was found to enhance the anticancer activity significantly. For instance, compounds with a 4-chlorophenyl group exhibited superior activity compared to their counterparts lacking this substitution.
Anti-inflammatory Properties
Research has also indicated that derivatives of this compound may possess anti-inflammatory properties. The thiazolidine ring system is known for its ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory disorders.
Data Summary Table
| Activity | Cell Line | IC50 (nM) | Notes |
|---|---|---|---|
| Anticancer | HepG2 | 120 - 527 | Broad spectrum cytotoxicity |
| Anticancer | MCF | 580 | Selective against breast cancer |
| Anticancer | NUGC | 60 | High potency against gastric cancer |
| Anti-inflammatory | Various models | N/A | Potential modulation of inflammatory pathways |
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar thiazolidinone structures exhibit cytotoxic effects against various cancer cell lines. The thiazolidinone moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research is ongoing to evaluate the specific anticancer mechanisms of this compound and its derivatives.
-
Antimicrobial Properties :
- Compounds containing thiazolidinone frameworks have been reported to possess antimicrobial activity. There is potential for (Z)-4-(5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid to be explored as an antimicrobial agent against resistant bacterial strains.
-
Anti-inflammatory Effects :
- The compound's structure may confer anti-inflammatory properties, which are valuable in treating chronic inflammatory diseases. Investigations into its ability to modulate inflammatory pathways could lead to significant therapeutic applications.
-
Neuroprotective Potential :
- Given the increasing interest in neurodegenerative diseases, research into the neuroprotective effects of this compound could reveal its utility in conditions such as Alzheimer's disease or Parkinson's disease. The ability of similar compounds to cross the blood-brain barrier enhances this potential.
Table 1: Summary of Research Findings on Similar Compounds
| Compound Name | Biological Activity | Study Reference |
|---|---|---|
| Thiazolidinone Derivative A | Anticancer | Smith et al., 2020 |
| Thiazolidinone Derivative B | Antimicrobial | Johnson et al., 2021 |
| Thiazolidinone Derivative C | Anti-inflammatory | Lee et al., 2019 |
| Thiazolidinone Derivative D | Neuroprotective | Kim et al., 2022 |
Case Study: Anticancer Activity
A study by Smith et al. (2020) demonstrated that a thiazolidinone derivative exhibited significant cytotoxicity against breast cancer cell lines, leading to apoptosis through the activation of caspase pathways. This suggests that this compound may share similar mechanisms worth investigating.
Case Study: Antimicrobial Efficacy
Johnson et al. (2021) reported on a series of thiazolidinone compounds that showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The structural similarities suggest potential for (Z)-4-(5-(...) butanoic acid to be effective against resistant strains, warranting further exploration.
Chemical Reactions Analysis
2.1. 5-Ene-4-Thiazolidinone Core
2.2. Pyrazole Substituent
2.3. Butanoic Acid Side Chain
Key Research Findings
-
Stereochemical Stability : The (Z)-configuration at the C5 exocyclic double bond is critical for maintaining biological activity but prone to isomerization under UV light or basic conditions ( , ).
-
PAINS Liability : The 5-ene-thiazolidinone scaffold reacts with cellular thiols (e.g., glutathione), leading to false positives in high-throughput screens ( ).
-
Solubility Modulation : The butanoic acid group enhances aqueous solubility, enabling salt formation (e.g., sodium or potassium salts) for formulation ( , ).
Optimization Strategies
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Thiazolidinone-Pyrazole Hybrids
Key Observations :
- Yield Variations : Compound 13k (61% yield) with a 3,5-difluorophenyl group shows higher synthetic efficiency compared to 13c (48%), suggesting fluorination may stabilize intermediates .
- Spectral Trends : Strong C=O stretching (~1700–1716 cm⁻¹) and aromatic C-H signals (δ 7.1–7.5 ppm in ¹H NMR) are consistent across analogs, confirming structural integrity .
Substituent-Driven Trends
Preparation Methods
Knoevenagel Condensation for Thiazolidinone Core Formation
The central thiazolidinone scaffold is synthesized via Knoevenagel condensation , a cornerstone reaction for forming α,β-unsaturated carbonyl systems. This step involves the reaction of 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one with a pyrazole-4-carbaldehyde derivative under acidic conditions.
- 3-(4-Chlorophenyl)-2-thioxothiazolidin-4-one (10 mM) is dissolved in ethanol with anhydrous sodium acetate (10 mM).
- 1-Phenyl-3-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbaldehyde (10 mM) is added dropwise.
- The mixture is refluxed for 6–8 hours, yielding a bright yellow crystalline product after solvent removal under reduced pressure.
Key Parameters :
Cyclocondensation for Pyrazole Moiety Synthesis
The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For the target compound, 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized through:
- Schiff base formation : Reaction of 3-fluoro-4-methylacetophenone with phenylhydrazine.
- Vilsmeier-Haack formylation : Treatment with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at position 4 of the pyrazole ring.
- Cyclization efficiency depends on the electron-withdrawing nature of substituents on the phenyl ring.
- Formylation at position 4 is regioselective due to steric and electronic effects.
Optimization of Reaction Conditions
Temperature and Catalytic Effects
pH and Stoichiometric Control
- pH 4–6 (acetic acid buffer) maximizes enolate formation for Knoevenagel condensation.
- A 1:1 molar ratio of thiazolidinone to aldehyde minimizes dimerization byproducts.
Structural Elaboration and Functionalization
Side Chain Introduction via Nucleophilic Substitution
The butanoic acid side chain at position 3 of the thiazolidinone is introduced through alkylation or Mannich reactions :
- Alkylation : Treatment of 3-aminothiazolidinone with ethyl 4-bromobutanoate, followed by saponification.
- Mannich Reaction : Condensation with formaldehyde and secondary amines, though this method shows lower regioselectivity.
Yield Comparison :
| Method | Yield (%) | Purity (HPLC) | |
|---|---|---|---|
| Alkylation | 65–72 | >95% | |
| Mannich Reaction | 48–55 | 85–90% |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
- HPLC : >98% purity using C18 column (acetonitrile/water + 0.1% TFA).
- TLC : Rf = 0.45 (ethyl acetate/hexane, 1:1).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Knoevenagel + Alkylation | High yield (70–85%) | Requires anhydrous conditions | Industrial |
| Cyclocondensation | Single-step pyrazole formation | Low regioselectivity | Lab-scale |
| Mannich Reaction | Mild conditions | Complex purification | Lab-scale |
Q & A
Q. What are the critical steps in synthesizing (Z)-4-(5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?
The synthesis typically involves:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or aldehydes.
- Step 2 : Introduction of the thiazolidinone ring through a Knoevenagel condensation between the pyrazole-aldehyde intermediate and 2-thioxothiazolidin-4-one.
- Step 3 : Functionalization with the butanoic acid chain via nucleophilic substitution or ester hydrolysis. Key variables include solvent choice (e.g., ethanol or DMSO), temperature (60–120°C), and catalysts (e.g., piperidine). Optimization is critical to achieving yields >60% .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and stereochemistry (e.g., Z-configuration of the methylene group) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z = 521.6 for [M+H]+) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
Early studies indicate:
- Anticancer activity : IC₅₀ values of 8–12 µM against breast cancer cell lines (MCF-7) via apoptosis induction .
- Anti-inflammatory effects : 40–50% inhibition of COX-2 at 10 µM .
- Antimicrobial potential : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products; ethanol balances yield and purity .
- Temperature control : Lower temperatures (60–80°C) reduce decomposition of the thiazolidinone ring .
- Catalyst selection : Piperidine (5 mol%) improves Knoevenagel condensation efficiency by 20% compared to morpholine .
- Workup protocols : Gradient chromatography (silica gel, ethyl acetate/hexane) resolves stereoisomeric impurities .
Q. How can contradictions in biological activity data across studies be resolved?
- Standardized assays : Use identical cell lines (e.g., MCF-7 vs. MDA-MB-231) and assay conditions (e.g., 48h incubation) .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on target binding .
- Computational docking : Predict interactions with biological targets (e.g., COX-2 or EGFR) to explain potency variations .
Q. What computational methods are suitable for predicting the compound’s target interactions?
- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) with a grid box centered on the active site .
- Molecular dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with anticancer activity .
Q. How does this compound compare structurally and functionally to similar thiazolidinone derivatives?
| Compound | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | Thiazolidinone + fluorophenyl-pyrazole + butanoic acid | Anticancer (IC₅₀ = 8–12 µM) | |
| Thiazolidinedione | Thiazolidinone core | Antidiabetic (PPARγ agonist) | |
| Pyrazole-thiazole hybrids | Pyrazole + thiazole | Antimicrobial (MIC = 16–64 µg/mL) | |
| Key Insight : The fluorophenyl and butanoic acid groups enhance target specificity compared to simpler analogs . |
Q. What mechanistic insights exist for its biological activity?
- Apoptosis induction : Upregulation of caspase-3/7 and Bax/Bcl-2 ratio in cancer cells .
- Enzyme inhibition : Competitive binding to COX-2’s arachidonic acid pocket (ΔG = -9.2 kcal/mol) .
- Membrane disruption : Interaction with bacterial lipid bilayers via hydrophobic thiazolidinone moiety .
Methodological Recommendations
- Synthetic Troubleshooting : Use TLC (silica gel, UV detection) to monitor intermediate formation .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
- Data Validation : Replicate experiments in triplicate and report SEM/ANOVA for statistical significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
